molecular formula C22H26N4O B4613364 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

Cat. No.: B4613364
M. Wt: 362.5 g/mol
InChI Key: RNBHYZCWPISKHE-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dimethylphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl and methylbenzyl groups, linked to a urea moiety substituted with dimethylphenyl groups.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-6-9-19(10-7-14)13-26-18(5)21(17(4)25-26)24-22(27)23-20-11-8-15(2)16(3)12-20/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBHYZCWPISKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dimethylphenyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then substituted with the appropriate dimethyl and methylbenzyl groups using Friedel-Crafts alkylation or similar methods.

    Urea formation: The substituted pyrazole is reacted with an isocyanate or a carbodiimide to form the urea linkage, followed by substitution with dimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

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